molecular formula C9H14N2 B1598426 N-(pyridin-2-ylmethyl)propan-1-amine CAS No. 51639-59-9

N-(pyridin-2-ylmethyl)propan-1-amine

Cat. No.: B1598426
CAS No.: 51639-59-9
M. Wt: 150.22 g/mol
InChI Key: OXWGLVVRVXFLHN-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)propan-1-amine: is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-1-amine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-(pyridin-2-ylmethyl)propan-1-amine involves the reductive amination of pyridine-2-carbaldehyde with propan-1-amine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated pyridine derivative with propan-1-amine. This reaction can be carried out under basic conditions using a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger-scale synthesis. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(pyridin-2-ylmethyl)propan-1-amine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like potassium carbonate or sodium hydroxide are often used in substitution reactions.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(pyridin-2-ylmethyl)propan-1-amine is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of ligands for coordination chemistry.

Biology: In biological research, this compound is used to study the interactions between amine-containing molecules and biological targets. It is also used in the development of potential therapeutic agents.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structure allows for modifications that can enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used in the development of catalysts for various chemical processes.

Comparison with Similar Compounds

  • N-(pyridin-3-ylmethyl)propan-1-amine
  • N-(pyridin-4-ylmethyl)propan-1-amine
  • N-(pyridin-2-ylmethyl)butan-1-amine

Uniqueness: N-(pyridin-2-ylmethyl)propan-1-amine is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. The 2-position of the pyridine ring allows for specific interactions that may not be possible with other positional isomers. Additionally, the propan-1-amine moiety provides a flexible linker that can be modified to enhance the compound’s properties.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-6-10-8-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWGLVVRVXFLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406029
Record name N-(pyridin-2-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51639-59-9
Record name N-(pyridin-2-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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